molecular formula C20H19F3N2O2 B2644590 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 942013-58-3

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Número de catálogo: B2644590
Número CAS: 942013-58-3
Peso molecular: 376.379
Clave InChI: RQFGJRVZABBOBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl-substituted benzamide core and a 3-methyl-4-(2-oxopiperidin-1-yl)phenyl group.

Propiedades

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-13-11-16(8-9-17(13)25-10-3-2-7-18(25)26)24-19(27)14-5-4-6-15(12-14)20(21,22)23/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFGJRVZABBOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Moiety: The piperidinyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Coupling Reactions: The final step involves coupling the piperidinyl moiety with the benzamide core using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives

The benzamide scaffold is prevalent in pharmaceuticals and pesticides. Key analogs include:

Table 1: Selected Benzamide Derivatives and Their Substituents
Compound Name Substituents on Benzamide Core Key Functional Groups Yield (%) Purity (%) Source
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (Target) 3-(trifluoromethyl), 4-(2-oxopiperidin-1-yl)phenyl Trifluoromethyl, 2-oxopiperidinyl N/A N/A -
4-Methyl-3-(2-((1-methylpiperidin-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (17) Quinazolin-6-yl, methylpiperidinyl Trifluoromethyl, quinazoline, piperidine 69 >99
3-(2-(4-Methylpiperazin-1-yl)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (19) Quinazolin-6-yl, methylpiperazinyl Trifluoromethyl, quinazoline, piperazine 86 >99
Broflanilide (ISO common name) Bromo, perfluoropropan-2-yl, trifluoromethyl Polyhalogenated, benzamide N/A N/A
Flutolanil (Pesticide) 3-(1-methylethoxy)phenyl Methoxy, benzamide N/A N/A
Key Observations:
  • Trifluoromethyl Group : Present in the target compound and analogs 17 and 19, this group enhances metabolic stability and hydrophobic interactions .
  • Heterocyclic Modifications : The target compound’s 2-oxopiperidinyl group contrasts with quinazoline-linked piperidine/piperazine in compounds 17 and 17. These modifications influence solubility and binding affinity .
  • Pesticide Analogs : Broflanilide and flutolanil demonstrate the benzamide scaffold’s versatility in agrochemicals, though their halogenated or alkoxy substituents differ significantly from the target compound .
Purity and Stability:
  • Analogs in achieve >99% purity via HPLC, suggesting robust purification protocols .

Actividad Biológica

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H19F3N2O
  • Molecular Weight : 348.35 g/mol

The primary mechanism of action for this compound involves its interaction with specific biological targets, particularly in the central nervous system (CNS). The piperidine moiety is known to enhance the compound's ability to cross the blood-brain barrier, thereby influencing neurotransmitter systems.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant properties. For instance, studies have shown that derivatives of this compound can selectively inhibit glycine transporters (GlyT1), leading to increased extracellular glycine levels in the prefrontal cortex. This mechanism is associated with improvements in mood disorders, including depression and anxiety .

Antithrombotic Properties

The compound also shows potential as an antithrombotic agent by inhibiting factor Xa (FXa), a crucial enzyme in the coagulation cascade. By disrupting thrombin generation, it may prevent blood clot formation, which is vital in conditions such as thrombosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

ParameterValue
BioavailabilityHigh
Volume of DistributionLow
ClearanceLow
Half-lifeVariable (dependent on dosage)

These parameters suggest that the compound has favorable absorption characteristics, making it a candidate for further development.

Case Studies and Research Findings

  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant behavioral changes indicative of reduced anxiety and depression symptoms. For example, a study involving rat models showed a marked decrease in anxiety-like behaviors following treatment with derivatives of this compound .
  • Neurotransmitter Modulation : The ability of the compound to modulate neurotransmitter levels has been highlighted in various studies. Increased glycine levels were observed, correlating with improved cognitive function and mood stabilization in animal models .
  • Safety Profile : Preliminary toxicity studies indicate a favorable safety profile, with no significant adverse effects reported at therapeutic doses. However, further studies are needed to fully elucidate its long-term safety .

Q & A

Q. What are the standard synthetic routes for synthesizing N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and piperidinyl ring formation. For example, coupling 3-(trifluoromethyl)benzoyl chloride with a substituted aniline intermediate under basic conditions (e.g., triethylamine) in THF or dichloromethane . Optimization includes:
  • Solvent selection : THF improves solubility of intermediates, while DCM facilitates faster reactions.
  • Coupling agents : HBTU or BOP enhances amide bond formation efficiency .
  • Purification : Silica gel column chromatography with gradients of methanol/DCM or reverse-phase HPLC ensures high purity .
    Table 1 : Example reaction conditions from literature:
StepReagents/ConditionsYieldReference
Amide couplingHBTU, Et₃N, THF, 12h, RT70%
Piperidinyl ring closureNaHCO₃, THF, reflux61%

Q. Which techniques are critical for structural elucidation and purity assessment of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve absolute configuration and confirm intramolecular interactions (e.g., SHELXL for refinement) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ 7.68 ppm for aromatic protons) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 502.8 [M+H]⁺) .
  • HPLC : Purity >95% is validated using C18 columns with acetonitrile/water gradients .

Q. How is initial bioactivity screening performed for this compound?

  • Methodological Answer :
  • In vitro assays : Enzymatic inhibition (e.g., kinase assays) or cell-based viability tests (e.g., MTT assay) at µM concentrations .
  • Target selection : Prioritize targets based on structural analogs (e.g., kinase inhibitors with trifluoromethyl groups) .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). Strategies include:
  • Metabolite profiling : LC-MS/MS identifies degradation products .
  • Dosing optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to improve bioavailability .
  • Pharmacodynamic markers : Use biomarkers (e.g., enzyme activity in serum) to correlate in vivo effects .

Q. What computational methods are used to model intermolecular interactions in crystal structures of this compound?

  • Methodological Answer :
  • Mercury software : Visualize packing patterns and quantify H-bonding (e.g., N–H···O=C interactions) .
  • PIXEL analysis : Calculate interaction energies for short contacts (e.g., C–H···F, −2.89 kcal/mol) .
  • Topological analysis (AIM) : Confirm bond critical points for weak interactions using quantum mechanical calculations .

Q. How can structure-activity relationship (SAR) studies address inconsistent potency data across analogs?

  • Methodological Answer :
  • Substituent scanning : Systematically modify groups (e.g., replace trifluoromethyl with cyano) and assay activity .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity .
  • Molecular docking : Identify binding pose variations in kinase active sites (e.g., DFG-in vs. DFG-out conformations) .

Q. What strategies improve metabolic stability of this compound during lead optimization?

  • Methodological Answer :
  • Isotere replacement : Substitute labile groups (e.g., methyl with cyclopropyl) .
  • Prodrug design : Mask polar groups (e.g., ester prodrugs for enhanced absorption) .
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data on hydrogen bonding involving the trifluoromethyl group?

  • Methodological Answer :
  • Validate via DFT calculations : Compare experimental vs. theoretical bond lengths (e.g., C–F···H–N contacts) .
  • Statistical analysis : Use Cambridge Structural Database (CSD) to assess prevalence of such interactions .

Q. What experimental controls are essential when reproducibility issues arise in synthetic yields?

  • Methodological Answer :
  • Reagent quality : Ensure anhydrous solvents and fresh coupling agents .
  • Inert atmosphere : Use Schlenk lines for moisture-sensitive steps .
  • Parallel reactions : Test multiple conditions (e.g., 0°C vs. RT) to identify critical variables .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) .
  • Synthesis : HBTU/BOP-mediated amide coupling .
  • Bioactivity : Kinase inhibition assays , microsomal stability protocols .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.